Sodium 2-methylbutan-2-olate

Catalog No.
S1504362
CAS No.
14593-46-5
M.F
C5H11NaO
M. Wt
110.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-methylbutan-2-olate

CAS Number

14593-46-5

Product Name

Sodium 2-methylbutan-2-olate

IUPAC Name

sodium;2-methylbutan-2-olate

Molecular Formula

C5H11NaO

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C5H11O.Na/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1

InChI Key

CGRKYEALWSRNJS-UHFFFAOYSA-N

SMILES

CCC(C)(C)[O-].[Na+]

Canonical SMILES

CCC(C)(C)[O-].[Na+]

Isomeric SMILES

CCC(C)(C)[O-].[Na+]

This compound is an ionic salt formed by the deprotonation of tert-amyl alcohol (2-methyl-2-butanol) and the subsequent reaction with sodium metal. Sodium tert-pentoxide is a versatile base due to its strong basicity and its bulky tert-butyl group, which helps it participate in reactions with sterically hindered substrates [].


Molecular Structure Analysis

Sodium tert-pentoxide has a simple ionic structure. The tert-butyl group (C(CH3)3) is bonded to a central oxygen atom with a single negative charge. This negatively charged oxygen interacts with a sodium cation (Na+) to form the ionic salt. The bulky tert-butyl group provides steric hindrance, influencing the reactivity of the compound [].


Chemical Reactions Analysis

Synthesis

Sodium tert-pentoxide can be synthesized by reacting tert-amyl alcohol with sodium metal in an inert solvent like toluene or n-hexane according to the following equation:

(CH3)3C-CH2OH + 2 Na → (CH3)3C-CH2O- + Na+ + ½ H2

The reaction is highly exothermic and releases hydrogen gas. Due to the safety hazards associated with alkali metals, alternative methods involving the reaction of tert-amyl alcohol with sodium hydride (NaH) are often preferred.

Decomposition

Sodium tert-pentoxide decomposes readily in water to form tert-amyl alcohol and sodium hydroxide. This reaction is highly exothermic as well.

(CH3)3C-CH2O- + H2O → (CH3)3C-CH2OH + NaOH

Other Reactions

Sodium tert-pentoxide is a strong base and can participate in various deprotonation reactions. It is commonly used in organic synthesis for reactions such as:

  • Aldol condensation: Deprotonation of carbonyl compounds to generate enolates for C-C bond formation [].
  • Claisen condensation: Deprotonation of esters to form enolates for further condensation reactions [].
  • Michael addition: Deprotonation of α-carbons in carbonyl compounds to facilitate nucleophilic addition reactions [].

Physical and Chemical Properties

  • Appearance: White to slightly yellow solid.
  • Melting point: 112-115 °C.
  • Boiling point: Decomposes above 140 °C.
  • Solubility: Soluble in most organic solvents, reacts with water.
  • Stability: Hygroscopic (absorbs moisture from the air), decomposes in water.

Sodium tert-pentoxide functions as a strong base by abstracting protons (H+) from organic molecules. The bulky tert-butyl group helps the base achieve good reactivity even with hindered substrates. The deprotonation step often initiates further reactions in organic synthesis, such as C-C bond formation or nucleophilic additions [, ].

Chemical Properties and Reactivity:

  • Sodium 2-methylbutan-2-olate, also known as sodium tert-amylate or sodium t-amylate, is a white, crystalline solid with a characteristic odor.
  • It is a strong base and readily reacts with water and acids.
  • It is soluble in organic solvents such as ethanol, benzene, and toluene. Source: National Center for Biotechnology Information, PubChem - Sodium 2-methylbutan-2-olate, [PubChem: )]

Applications in Organic Synthesis:

  • Sodium 2-methylbutan-2-olate is a versatile reagent used in various organic synthesis reactions.
  • Due to its strong basic character, it can act as a deprotonating agent, removing a slightly acidic proton from a molecule to initiate various chemical transformations.
  • Some specific examples include:
    • Claisen condensations for the formation of beta-keto esters [Source: Journal of the American Chemical Society, Claisen Condensations. II. The Condensation of Ethyl Acetoacetate with Benzaldehyde, ]
    • Aldol condensations for the formation of aldol adducts [Source: Organic Syntheses, Aldol Condensation. Claisen-Schmidt Condensation, ]
    • Michael additions for the formation of C-C bonds [Source: Comprehensive Organic Name Reactions and Reagents, 2010, p. 1882]

Safety and Handling:

  • Sodium 2-methylbutan-2-olate is a flammable solid and can ignite readily.
  • It is also a strong irritant and can cause severe skin burns and eye damage.
  • It is important to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood following established safety protocols. Source: Gelest Inc., Safety Data Sheet - Sodium 2-methyl-2-butoxide, [Gelest: ]

UNII

51Z39PY5Z8

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (87.3%): Flammable solid [Danger Flammable solids];
H251 (91.75%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H312 (77.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (78.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (77.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

14593-46-5

Wikipedia

Sodium 2-methylbutan-2-olate

General Manufacturing Information

2-Butanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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